4,6-Diamino-2-hydroxypyrimidine hemisulfate salt
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Overview
Description
It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
A similar compound, 2,4-diamino-6-hydroxypyrimidine, is known to inhibit gtp cyclohydrolase i , a rate-limiting enzyme in protein biosynthesis .
Mode of Action
It’s worth noting that 2,4-diamino-6-hydroxypyrimidine, a similar compound, inhibits the synthesis of tetrahydrobiopterin (bh4) and suppresses the production of nitric oxide (no) .
Pharmacokinetics
It is soluble in aqueous buffer , which may influence its bioavailability.
Result of Action
The inhibition of bh4 synthesis and no production by 2,4-diamino-6-hydroxypyrimidine suggests potential impacts on cellular signaling and vascular function .
Action Environment
Its solubility in aqueous buffer suggests that the compound’s action may be influenced by the pH and ionic strength of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt typically involves the reaction of 2,4,6-triaminopyrimidine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the hemisulfate salt. The process involves dissolving 2,4,6-triaminopyrimidine in water, followed by the gradual addition of sulfuric acid while maintaining the temperature at a specific range to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through crystallization and filtration to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-2-hydroxypyrimidine hemisulfate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .
Scientific Research Applications
4,6-Diamino-2-hydroxypyrimidine hemisulfate salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in DNA and RNA synthesis, given its structural similarity to nucleobases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4,6-Diamino-2-hydroxypyrimidine hemisulfate salt can be compared with other similar compounds such as:
2,4-Diamino-6-hydroxypyrimidine: This compound is a specific inhibitor of GTP cyclohydrolase I and can block the synthesis of tetrahydrobiopterin, inhibiting nitric oxide production.
2,5-Diamino-4,6-dihydroxypyrimidine hemisulfate salt: This compound has similar structural features but different chemical properties and applications.
4,5-Diamino-6-hydroxypyrimidine hemisulfate salt: Another structurally related compound with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity .
Properties
IUPAC Name |
4,6-diamino-1H-pyrimidin-2-one;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N4O.H2O4S/c2*5-2-1-3(6)8-4(9)7-2;1-5(2,3)4/h2*1H,(H5,5,6,7,8,9);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSLDSHQBJEJBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)N.C1=C(NC(=O)N=C1N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745542 |
Source
|
Record name | Sulfuric acid--4,6-diaminopyrimidin-2(1H)-one (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-19-7 |
Source
|
Record name | Sulfuric acid--4,6-diaminopyrimidin-2(1H)-one (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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